molecular formula C17H14ClF2NO3 B2659386 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1794938-54-7

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2659386
CAS No.: 1794938-54-7
M. Wt: 353.75
InChI Key: IZHNWBDYHYYSCQ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates both a benzylamide and a phenylacetate group, linked through an ethanolamine-derived chain. This specific arrangement is characteristic of molecules designed to act as potential intermediates or scaffolds in the synthesis of more complex biologically active agents . Compounds with similar structural motifs, such as the incorporation of halogenated aromatic rings (e.g., chloro and fluoro substituents) and amide linkages, are frequently investigated for their interactions with various biological targets . Researchers may explore this compound as a key intermediate in developing potential therapeutic agents. The presence of fluorinated aryl groups can influence a molecule's pharmacokinetic properties and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO3/c18-14-7-12(4-5-15(14)20)9-21-16(22)10-24-17(23)8-11-2-1-3-13(19)6-11/h1-7H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHNWBDYHYYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-4-fluorobenzylamine: This intermediate can be synthesized by the nucleophilic substitution reaction of 3-chloro-4-fluorobenzyl chloride with ammonia or an amine.

    Formation of the Amide Bond: The 3-chloro-4-fluorobenzylamine is then reacted with 2-oxoethyl (3-fluorophenyl)acetate under appropriate conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs share the 2-oxoethyl backbone but differ in substituents and functional groups. Key examples include:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate (Target) 3-Cl-4-F-benzyl, 3-F-phenyl ~340 (estimated) N/A N/A
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate 3-F-phenyl, thiazolidinone ring N/A N/A N/A
[2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate N-methylanilino, 3-F-benzoyl 344.12 N/A N/A
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a) 2-Cl-phenyl, pyrazole-carboxamide N/A 77.6 Not reported

Key Observations :

  • Heterocyclic vs. Aromatic Systems: Analogues like 4a (pyrazole-carboxamide) and the thiazolidinone derivative in incorporate heterocycles, which may improve solubility or target specificity compared to purely aromatic systems.
  • Ester vs. Amide Linkages : The target’s ester group may confer faster hydrolysis rates in vivo compared to the stable amide bonds in compounds like 4a .

Functional Group Impact on Bioactivity

  • Fluorine Substitution : The 3-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS and anticancer drug design.
  • Chlorine vs. Nitro Groups : Compounds like 2f in feature a 4-nitrophenyl group, which is strongly electron-withdrawing and may increase reactivity but reduce metabolic stability compared to chloro-fluorinated systems .

Biological Activity

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, metabolic pathways, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClF2N2O3C_{15}H_{14}ClF_2N_2O_3. The compound features a chloro-fluorobenzyl group attached to an amino acid derivative, which is crucial for its biological activity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug metabolism and efficacy:

Enzyme Interaction Type Effect
Cytochrome P450InhibitionAlters drug metabolism
EsterasesActivationEnhances bioavailability of prodrugs

Cellular Effects

The compound has been shown to influence several cellular processes, including:

  • Gene Expression : Modulates genes involved in oxidative stress and apoptosis.
  • Cell Signaling : Affects pathways related to cell proliferation and survival.

In vitro studies have demonstrated that at lower concentrations, the compound can enhance metabolic activity, while higher doses may induce cytotoxicity.

Dosage Effects in Animal Models

Dosage studies in animal models reveal a biphasic response:

  • Low Doses : Beneficial effects such as improved metabolic responses.
  • High Doses : Toxic effects including liver damage and increased oxidative stress.

This underscores the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450-mediated oxidation followed by conjugation with glucuronic acid or sulfate. These metabolic transformations are essential for determining the compound's bioavailability and overall biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cancer Type IC50 (µM)
Breast Cancer12.5
Lung Cancer15.0
Colon Cancer10.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In models of acute inflammation, it exhibited a dose-dependent reduction in inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound showed promising results against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Inflammation Model : Another study demonstrated that administration of the compound in a carrageenan-induced paw edema model resulted in significant reduction of edema compared to controls, suggesting its utility as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, and what parameters critically influence yield?

  • Methodology :

  • Step 1 : Synthesize the 3-chloro-4-fluorobenzylamine intermediate via nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with ammonia under anhydrous conditions (THF, 0°C to room temperature) .
  • Step 2 : React the intermediate with 2-oxoethyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to form the amide bond.
  • Step 3 : Esterify the product with 3-fluorophenyl acetic acid using EDCI/HOBt in dichloromethane.
  • Critical Parameters : Temperature control during substitution (to avoid side reactions), stoichiometric ratios of coupling agents, and inert atmosphere to prevent oxidation of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards.
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons (δ 7.2–7.8 ppm), amide protons (δ 8.1–8.5 ppm), and ester carbonyl (δ 170–175 ppm).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related esters in single-crystal studies .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₄ClF₂NO₃: 370.05) .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodology :

  • Store under inert gas (argon) at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis of the ester/amide bonds .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HPLC monitoring for hydrolysis products) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should assays be designed to minimize false positives?

  • Methodology :

  • Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) with positive controls (e.g., doxorubicin).
  • Enzyme Inhibition : Target enzymes (e.g., kinases) using fluorescence-based assays with Zʹ-factor >0.5 to ensure robustness .
  • Counter-Screens : Include off-target panels (e.g., cytochrome P450 isoforms) to rule out non-specific effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Methodology :

  • Experimental Validation : Use shake-flask method for logP determination (octanol/water partitioning) and compare with computational predictions (e.g., SwissADME).
  • Meta-Analysis : Statistically evaluate literature data (ANOVA) to identify outliers and correlate substituent effects (e.g., chloro vs. fluoro groups on solubility) .
  • Table : Comparison of substituent effects on logP:
Substituent PositionlogP (Experimental)logP (Predicted)
3-Cl,4-F (Target)2.8 ± 0.22.7
4-Cl,2-F (Analog)3.1 ± 0.33.0

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1) and validate with molecular dynamics simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop models using MOE or Schrödinger to correlate structural descriptors (e.g., Hammett σ values of substituents) with activity .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace chloro with bromo or methoxy) and test in parallel assays .
  • Key Parameters : Measure IC₅₀, selectivity indices, and metabolic stability (e.g., microsomal half-life).
  • Table : SAR of analogs:
AnalogIC₅₀ (μM)Selectivity Index
Target Compound0.4512.3
3-Bromo-4-F derivative0.628.7

Q. What challenges arise in scaling up the synthesis, and how can they be methodologically addressed?

  • Methodology :

  • Process Optimization : Switch from batch to flow chemistry for amidation steps to improve heat transfer and reduce side products .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water system) for cost-effective scale-up.
  • Yield Tracking : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent volume, catalyst loading) .

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